

What is Pde5-IN-11?

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Compound of Interest		
Compound Name:	Pde5-IN-11	
Cat. No.:	B12384603	Get Quote

An In-depth Technical Guide to Phosphodiesterase 5 (PDE5) Inhibitors

Introduction

Phosphodiesterase 5 (PDE5) inhibitors are a class of drugs that block the degradative action of cGMP-specific phosphodiesterase type 5 (PDE5) on cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[1] This inhibition leads to vasodilation and is utilized in the treatment of erectile dysfunction (ED) and pulmonary hypertension.[1][2] While the specific compound "Pde5-IN-11" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of the core principles of PDE5 inhibition, targeting researchers, scientists, and drug development professionals. The information presented is based on the well-characterized actions of established PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil.

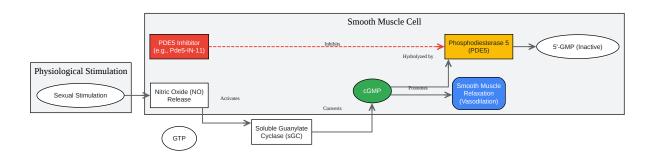
Core Mechanism of Action

The physiological process of vasodilation is partly mediated by the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC) to produce cGMP.[1][2] cGMP, in turn, acts as a second messenger to induce smooth muscle relaxation and increase blood flow.[2] The enzyme PDE5 specifically hydrolyzes cGMP, thus terminating its signaling effect.[3][4] PDE5 inhibitors competitively bind to the catalytic site of PDE5, preventing the breakdown of cGMP and thereby potentiating the vasodilatory effects of the NO/cGMP pathway.[3][5]

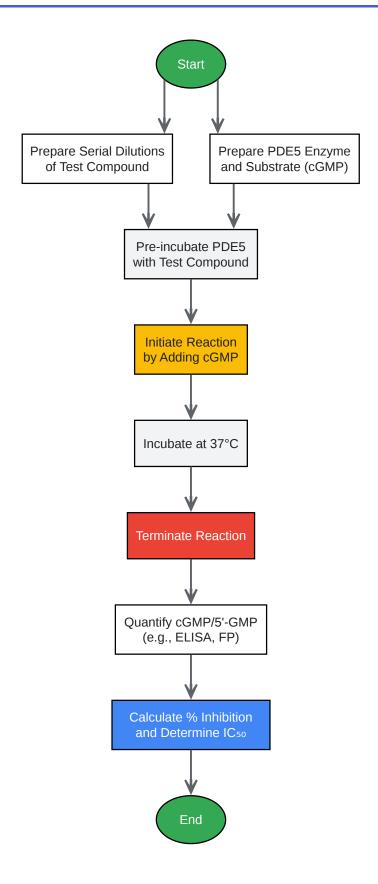
Signaling Pathway of PDE5 Inhibition

The following diagram illustrates the molecular cascade involved in PDE5 inhibition.









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